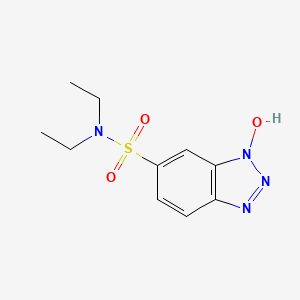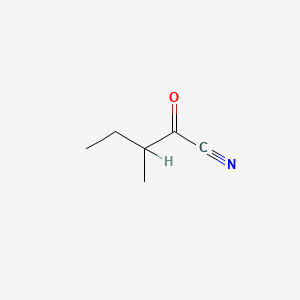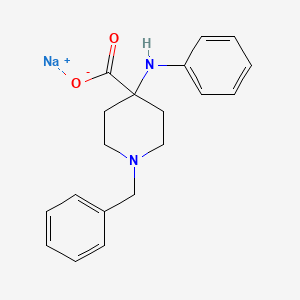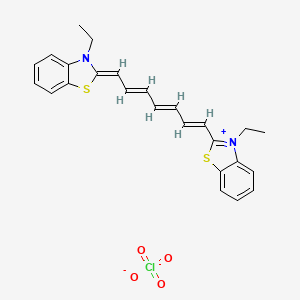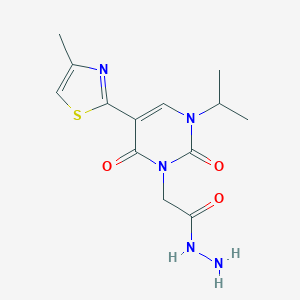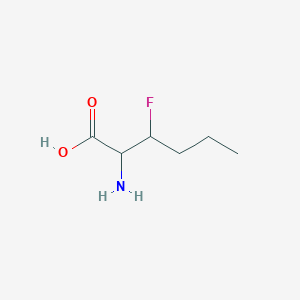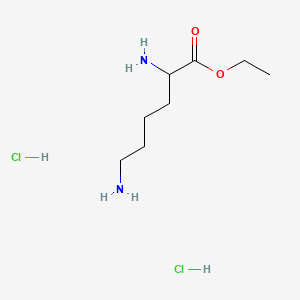
1,5-Dibromo-2-fluoro-4-methylbenzene
Vue d'ensemble
Description
1,5-Dibromo-2-fluoro-4-methylbenzene is a chemical compound with the molecular formula C7H5Br2F . It has an average mass of 267.92 Da .
Molecular Structure Analysis
The molecular structure of 1,5-Dibromo-2-fluoro-4-methylbenzene consists of a benzene ring substituted with bromine atoms at the 1 and 5 positions, a fluorine atom at the 2 position, and a methyl group at the 4 position .Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, such as 1,5-Dibromo-2-fluoro-4-methylbenzene, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents decrease the ability to donate π-electron density, making these compounds weakly coordinating solvents or readily displaced ligands. This characteristic facilitates their use in defining well-controlled reaction environments and enhancing the efficiency of catalytic processes. The chemical inertness of these compounds, combined with their ability to undergo C-H and C-F bond activation under specific conditions, opens new avenues for organic synthesis and material science applications (Pike, Crimmin, & Chaplin, 2017).
Synthesis of Valuable Organic Intermediates
1,2-Dibromobenzenes are pivotal precursors in various organic transformations, particularly those involving the intermediate formation of benzynes. The strategic synthesis of such derivatives, including those similar to 1,5-Dibromo-2-fluoro-4-methylbenzene, through regioselective bromination and halogen/metal permutations, underscores their significance. These methodologies provide efficient routes to synthetically valuable compounds, highlighting the critical role of dibromo-fluoro-methylbenzenes in advanced organic synthesis (Diemer, Leroux, & Colobert, 2011).
Photophysics and Material Science
The study of the photophysics of related fluorobenzenes, such as 1,4-diethynyl-2-fluorobenzene, in solution and crystalline forms reveals the impact of chromophore aggregation and planarization on their photophysical properties. These insights are vital for designing materials with specific optical and electronic characteristics, informing the development of novel photonic and electronic materials based on fluorinated aromatic compounds (Levitus et al., 2001).
Fluoroaromatic Compounds in Crystal Engineering
The study of C-H···F interactions in the crystal structures of fluorobenzenes, including those structurally related to 1,5-Dibromo-2-fluoro-4-methylbenzene, enhances our understanding of weak intermolecular interactions. This knowledge is crucial for crystal engineering, enabling the design of materials with desired physical properties. The research into these interactions aids in the development of more efficient processes for the synthesis and crystallization of pharmaceuticals and agrochemicals (Thalladi et al., 1998).
Advances in Photocatalytic Transformations
Fluorinated aromatic compounds play a significant role in photocatalytic transformations, serving as powerful organophotocatalysts. Their unique electronic properties, derived from the fluorine atoms, contribute to their efficiency in promoting various organic reactions. This research paves the way for the development of metal-free, sustainable photocatalytic processes in synthetic chemistry (Shang et al., 2019).
Propriétés
IUPAC Name |
1,5-dibromo-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDSERFKDDAPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382297 | |
| Record name | 2,4-Dibromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-fluoro-4-methylbenzene | |
CAS RN |
93765-84-5 | |
| Record name | 1,5-Dibromo-2-fluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93765-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



